molecular formula C13H22O4 B14792483 (S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid

(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid

Cat. No.: B14792483
M. Wt: 242.31 g/mol
InChI Key: BTPDFICSCZKPNK-UHFFFAOYSA-N
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Description

(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid is a chiral compound with a unique structure that includes a tert-butoxy group, a cyclopentyl ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid typically involves the protection of functional groups and the formation of the desired chiral center. One common method involves the use of tert-butyl 4-hydroxy-2-cyclopentylbutanoate as a starting material. This compound undergoes a series of reactions, including esterification, cyclization, and oxidation, to yield the final product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule. The cyclopentyl ring and butanoic acid moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-hydroxy-2-cyclopentylbutanoate
  • tert-Butyl 4-oxo-2-cyclopentylbutanoate
  • tert-Butyl 4-(cyclopentylamino)-2-oxobutanoate

Uniqueness

(S)-4-(tert-Butoxy)-2-cyclopentyl-4-oxobutanoic acid is unique due to its specific chiral center and the combination of functional groups. This uniqueness makes it valuable in asymmetric synthesis and as a precursor for more complex molecules.

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

2-cyclopentyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C13H22O4/c1-13(2,3)17-11(14)8-10(12(15)16)9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,15,16)

InChI Key

BTPDFICSCZKPNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1CCCC1)C(=O)O

Origin of Product

United States

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